Cas no 1394291-37-2 (4-(4-Bromo-3-methoxybenzyl)morpholine)

4-(4-Bromo-3-methoxybenzyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Bromo-3-methoxybenzyl)morpholine
- 4-[(4-BROMO-3-METHOXYPHENYL)METHYL]MORPHOLINE
- Z1453
-
- MDL: MFCD22543706
- インチ: 1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
- InChIKey: XWHNRFDOPNULOD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)CN1CCOCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- トポロジー分子極性表面積: 21.7
- 疎水性パラメータ計算基準値(XlogP): 2
4-(4-Bromo-3-methoxybenzyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516295-500 mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 500MG |
€385.50 | 2023-04-17 | ||
abcr | AB516295-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 1g |
€439.00 | 2025-02-17 | ||
abcr | AB516295-5g |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 5g |
€1431.80 | 2025-02-17 | ||
abcr | AB516295-250mg |
4-(4-Bromo-3-methoxybenzyl)morpholine; . |
1394291-37-2 | 250mg |
€246.10 | 2025-02-17 | ||
Ambeed | A658669-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 97% | 1g |
$396.0 | 2024-04-24 | |
Aaron | AR01NC77-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 95% | 1g |
$461.00 | 2025-02-12 | |
abcr | AB516295-500mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 500mg |
€385.50 | 2023-09-02 | ||
abcr | AB516295-1 g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 1g |
€519.00 | 2023-04-17 | ||
Chemenu | CM502060-1g |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 97% | 1g |
$392 | 2023-02-02 | |
Aaron | AR01NC77-500mg |
4-(4-Bromo-3-methoxybenzyl)morpholine |
1394291-37-2 | 95% | 500mg |
$346.00 | 2025-02-12 |
4-(4-Bromo-3-methoxybenzyl)morpholine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
4-(4-Bromo-3-methoxybenzyl)morpholineに関する追加情報
Introduction to 4-(4-Bromo-3-methoxybenzyl)morpholine (CAS No. 1394291-37-2)
4-(4-Bromo-3-methoxybenzyl)morpholine, identified by the chemical identifier CAS No. 1394291-37-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a 4-bromo-3-methoxybenzyl side chain, which is attached to the morpholine ring, imparting unique chemical and pharmacological properties.
The 4-bromo-3-methoxybenzyl moiety is a key feature that contributes to the compound's reactivity and interaction with biological targets. The bromine atom at the para position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the methoxy group at the meta position introduces steric and electronic influences that modulate the overall pharmacokinetic profile. These structural elements are critical in determining the compound's efficacy and selectivity in biological systems.
In recent years, there has been a surge in research focused on developing novel morpholine derivatives as pharmacological agents. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The morpholine core is known for its ability to interact with biological macromolecules, particularly enzymes and receptors, which makes it an attractive scaffold for drug design.
One of the most compelling aspects of 4-(4-Bromo-3-methoxybenzyl)morpholine is its potential as a lead compound for further derivatization and optimization. Researchers have leveraged its structural features to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. For instance, studies have demonstrated that modifications in the 4-bromo-3-methoxybenzyl group can significantly alter the compound's binding affinity to specific targets, thereby fine-tuning its therapeutic effects.
The synthesis of 4-(4-Bromo-3-methoxybenzyl)morpholine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the bromine atom and the methoxy group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently.
From a medicinal chemistry perspective, 4-(4-Bromo-3-methoxybenzyl)morpholine has been investigated for its potential role in modulating neurotransmitter systems. Morpholine derivatives are known to interact with serotonin receptors, dopamine pathways, and other key neurotransmitter systems involved in CNS function. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further exploration in treating mental health disorders.
Additionally, the structural motif of 4-(4-Bromo-3-methoxybenzyl)morpholine has been explored for its antimicrobial properties. The presence of both bromine and methoxy substituents enhances its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This has led to investigations into its efficacy against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in combating infections.
The pharmacokinetic profile of 4-(4-Bromo-3-methoxybenzyl)morpholine is another area of active research. Studies have focused on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and reduce toxicity. Techniques such as molecular modeling and computer-assisted drug design have been utilized to predict how structural modifications will impact pharmacokinetic behavior.
In conclusion, 4-(4-Bromo-3-methoxybenzyl)morpholine (CAS No. 1394291-37-2) represents a promising compound with significant therapeutic potential. Its unique structural features make it an attractive scaffold for developing novel pharmaceuticals targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies for this compound, ensuring its continued relevance in pharmaceutical development.
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